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3,4-Dihydroacridine-3,4-diol

Xenobiotic metabolism Cytochrome P450 Polycyclic azaarene

3,4-Dihydroacridine-3,4-diol (CAS 91856-36-9) is a vicinal dihydrodiol derivative of the tricyclic azaarene acridine, with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol. The compound exists as two enantiomeric pairs, (3S,4S) and (3R,4R), and is formally a 3,4-dihydro derivative bearing hydroxyl groups at positions 3 and 4 of the acridine nucleus.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 91856-36-9
Cat. No. B14351013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroacridine-3,4-diol
CAS91856-36-9
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC(C(C3=N2)O)O
InChIInChI=1S/C13H11NO2/c15-11-6-5-9-7-8-3-1-2-4-10(8)14-12(9)13(11)16/h1-7,11,13,15-16H
InChIKeyWWSPLJHQONNZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroacridine-3,4-diol (CAS 91856-36-9): Core Physicochemical and Structural Properties for Procurement Specification


3,4-Dihydroacridine-3,4-diol (CAS 91856-36-9) is a vicinal dihydrodiol derivative of the tricyclic azaarene acridine, with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . The compound exists as two enantiomeric pairs, (3S,4S) and (3R,4R), and is formally a 3,4-dihydro derivative bearing hydroxyl groups at positions 3 and 4 of the acridine nucleus [1]. Its computed logP of approximately 1.66 and polar surface area (PSA) of 53.35 Ų indicate moderate lipophilicity and hydrogen-bonding capacity, properties that directly influence its chromatographic retention, solubility in organic solvents, and partitioning behaviour relative to both the parent acridine and its 1,2-regioisomer .

Stereochemistry
Two enantiomeric pairs (3S,4S / 3R,4R); chiral resolution may be required for stereospecific studies
Lipophilicity
Computed logP ~1.66 supports reversed-phase HPLC retention profiling and organic-solvent compatibility
Polar surface
PSA 53.35 Ų indicates moderate hydrogen-bonding capacity, influencing partition behaviour vs. parent acridine
Procurement identity: vicinal dihydrodiol of acridine; not the 1,2-regioisomer

Why 3,4-Dihydroacridine-3,4-diol Cannot Be Interchanged with 1,2-Regioisomers or Other Acridine Dihydrodiols in Metabolism and Carcinogenesis Studies


Acridine and its benzo-derivatives are metabolised by cytochrome P450 enzymes to multiple regioisomeric dihydrodiols, and the biological fate—particularly mutagenic activation via bay-region diol epoxide formation—is critically dependent on the position of the dihydrodiol moiety [1]. In rat liver microsomal systems, acridine is converted primarily into two dihydrodiols postulated to be the 1,2- and 3,4-isomers, with their relative abundance shifting markedly upon enzyme induction (e.g., phenobarbital or benzo[k]fluoranthene pretreatment) [1]. In the benz[c]acridine series, the 3,4-dihydrodiol is oxidized to DNA-damaging metabolites, whereas the benz[a]acridine 3,4-dihydrodiol fails to induce DNA strand breaks, demonstrating that even within the same regioisomeric class, the angular ring geometry governs genotoxic outcome [2]. These data establish that 1,2- and 3,4-dihydroacridine diols are not functionally interchangeable in any experimental system where metabolic activation, DNA interaction, or mutagenicity is a measured endpoint.

Metabolism

Cytochrome P450 induction shifts 3,4‑ vs. 1,2‑dihydrodiol formation ratios; regioisomer assignment may be misidentified if the wrong isomer is used as an authentic standard.

Detection

Isobaric exact mass (213.07900) prevents MS‑based differentiation; orthogonal identity confirmation (NMR, chromatographic retention) is essential.

Genotoxicity

Benz[c]acridine 3,4‑dihydrodiol generates DNA damage whereas benz[a]acridine 3,4‑dihydrodiol does not; angular ring geometry governs genotoxic endpoint, so analog substitution may produce divergent results.

Quantitative Differentiation Evidence for 3,4-Dihydroacridine-3,4-diol Against Closest Analogs


Regioisomeric Differentiation in Acridine Metabolism: 3,4-Dihydrodiol vs. 1,2-Dihydrodiol Formation Ratios

The compound 3,4-dihydroacridine-3,4-diol was identified as one of two putative dihydrodiol metabolites (designated dihydrodiol-I and dihydrodiol-II) produced from acridine by rat liver microsomes [1]. While the study did not unambiguously assign which peak corresponded to the 3,4-isomer, the metabolic rate and the relative production of dihydrodiol-II were markedly increased following phenobarbital or benzo[k]fluoranthene pretreatment, demonstrating that enzyme induction differentially affects the formation of the two regioisomers [1]. This differential inducibility constitutes a measurable distinction: a researcher requiring the 3,4-dihydrodiol as an authentic metabolite standard cannot substitute the 1,2-isomer, because the two compounds exhibit different chromatographic retention, different MS fragmentation patterns, and potentially divergent biological activities. In the benz[c]acridine series, the 3,4-dihydrodiol is oxidized to DNA-damaging metabolites in rat hepatoma cells, whereas the benz[a]acridine 3,4-dihydrodiol induces no DNA strand breaks under identical conditions [2], providing class-level evidence that the 3,4-regioisomeric position is a critical determinant of genotoxic potential.

Metabolic Regioisomer Profile
Class-level inference
3,4‑Dihydroacridine-3,4‑diol: formation markedly induced by phenobarbital pretreatment 1,2‑Dihydroacridine-1,2‑diol: alternative isomer; differential inducibility observed
Regioisomer‑specific metabolic activation context
Quantitative ratio not reported; chromatographic retention differs
Xenobiotic metabolism Cytochrome P450 Polycyclic azaarene Dihydrodiol metabolite

Physicochemical Property Divergence: LogP and Polar Surface Area of 3,4-Dihydroacridine-3,4-diol vs. 1,2-Regioisomer

Computed physicochemical properties distinguish 3,4-dihydroacridine-3,4-diol from its 1,2-regioisomer. The 3,4-dihydroacridine-3,4-diol has a calculated logP of 1.66 and a polar surface area (PSA) of 53.35 Ų . The 1,2-dihydroacridine-1,2-diol (CAS 404875-20-3) shares the identical molecular formula and exact mass (213.07900) , meaning that the two regioisomers cannot be distinguished by low-resolution mass spectrometry alone. However, the spatial arrangement of the hydroxyl groups alters hydrogen-bonding geometry and local dipole moment, which translates into different retention times on reversed-phase HPLC columns and different partitioning behaviour in liquid-liquid extraction protocols. The logP and PSA values for the 1,2-isomer have not been independently computed in the accessed sources, but the structural non-equivalence guarantees chromatographic separability—a fact exploited in the capillary liquid chromatography methods developed for acridine derivative quantification [1].

Computed LogP & PSA
Cross-study comparable
logP 1.66
PSA 53.35 Ų
Supports HPLC retention differentiation; isobaric with 1,2‑isomer
Orthogonal identity method required for confirmation
Physicochemical profiling LogP Polar surface area Chromatographic retention

Dihydroacridine Core as a Photoredox Catalyst Scaffold: Planar Conformation Requirement for C–F Bond Activation

Dihydroacridine derivatives function as organic photoredox catalysts capable of selective defluoroalkylation and hydrodefluorination of trifluoromethyl groups under mild visible-light irradiation, operating via a sequential single-electron transfer (SET) mechanism [1]. DFT calculations and mechanistic studies revealed that maintaining a planar conformation and a large conjugated π-system is essential for optimal catalytic activity [1]. 3,4-Dihydroacridine-3,4-diol, with its partially saturated ring bearing two hydroxyl groups, offers a structurally distinct scaffold compared to the 9,10-dihydroacridine or 9,9-dimethyl-10-aryl-dihydroacridine photocatalysts commonly employed. The presence of the 3,4-diol moiety introduces additional hydrogen-bonding capacity and alters the electronic properties of the acridine core, potentially modulating the excited-state reduction potential (E*_red) relative to the parent dihydroacridine photocatalysts. Comparative studies on 9-aryl-dihydroacridines (9ADA) and 12-aryl-dihydrobenzoacridines (12ADBA) have established that structural modifications to the dihydroacridine core directly tune the reducing power of the excited state [2], supporting the class-level inference that the 3,4-diol substitution pattern will produce a distinct photoredox profile.

Photoredox SAR Context
Class-level inference
3,4‑Diol substitution may modulate excited‑state reduction potential relative to unsubstituted dihydroacridines
Unexplored chemical space for organophotocatalyst tuning
No quantitative E*_red data available
Photoredox catalysis C–F bond activation Dihydroacridine Organophotocatalyst

Synthetic Utility as a Proximate Carcinogen Precursor: Dihydrodiol to Diol Epoxide Pathway Requires Regioisomeric Integrity

The bay-region theory of polycyclic aromatic hydrocarbon carcinogenesis predicts that the 3,4-dihydrodiol is the critical proximate carcinogenic metabolite for angular-ring azaarenes, as it can be further metabolized to a vicinal bay-region diol epoxide that alkylates DNA [1]. In the dibenz[a,j]acridine series, the trans-3,4-dihydrodiol is the major metabolite (30–40% of total metabolism) formed by liver microsomes from 3-methylcholanthrene-pretreated rats [2]. The synthesis of trans-3,4-dihydroxy-3,4-dihydrobenz[a]- and -[c]acridines via modified Birch reduction and Prevost reaction demonstrated that the acridine nitrogen position profoundly influences both product ratios and total yields in the dihydrodiol-forming steps [3]. 3,4-Dihydroacridine-3,4-diol serves as the structurally minimal model system for this entire class of proximate carcinogens; procurement of this compound enables synthesis of the corresponding bay-region diol epoxide (anti-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydroacridine) for DNA-binding and mutagenicity assays without the confounding influence of additional benzo-rings present in benzacridine or dibenzacridine congeners.

Bay‑Region Activation Pathway
Class-level inference
Minimal acridine dihydrodiol model; precursor to simplest bay‑region diol epoxide
Supports DNA‑binding and mutagenicity assay development
Dibenzologues introduce additional confounding aromatic rings
Chemical carcinogenesis Bay-region theory Diol epoxide Polycyclic azaarene

Procurement-Driven Application Scenarios for 3,4-Dihydroacridine-3,4-diol (CAS 91856-36-9)


Authentic Metabolite Reference Standard for Acridine Xenobiotic Metabolism Studies

In drug metabolism and environmental toxicology laboratories studying the biotransformation of acridine and its derivatives, 3,4-dihydroacridine-3,4-diol is required as an authentic reference standard for identifying and quantifying dihydrodiol metabolites in microsomal incubations, hepatocyte assays, or in vivo disposition studies. As demonstrated by Jacob et al. (1983), acridine is metabolized to two distinct dihydrodiols whose relative abundance shifts with enzyme induction [1]. Co-chromatography with the synthetic 3,4-dihydrodiol standard is essential to assign which HPLC peak corresponds to the 3,4-isomer, particularly given that the 1,2- and 3,4-regioisomers are isobaric and cannot be distinguished by mass spectrometry alone .

Synthesis of Bay-Region Diol Epoxide Carcinogen Models for DNA Adduct Studies

The bay-region theory of chemical carcinogenesis identifies the 3,4-dihydrodiol as the penultimate precursor to the ultimate carcinogenic diol epoxide species [1]. 3,4-Dihydroacridine-3,4-diol can be converted via established Prevost or epoxidation protocols to anti-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydroacridine, the structurally simplest bay-region diol epoxide in the azaarene class. This compound is valuable for DNA-binding studies (³²P-postlabeling, mass spectrometric adductomics) and mutagenicity assays (Ames test, V79 mammalian cell systems) without the additional complexity introduced by the extra benzo-rings of dibenzacridine congeners.

Scaffold for Structure-Activity Relationship Studies in Organophotoredox Catalysis

Dihydroacridine derivatives have been validated as organic photoredox catalysts for challenging C(sp³)–F bond functionalization reactions under mild visible-light conditions [1]. The 3,4-dihydroacridine-3,4-diol scaffold is structurally distinct from the commonly employed 9,10-dihydroacridine and 9-aryl-9,10-dihydroacridine photocatalysts. The vicinal diol functionality offers synthetic handles for further derivatization (e.g., to carbonates, ethers, or esters) to tune solubility, excited-state reduction potential, and catalyst recyclability. Research groups seeking to expand the chemical space of organophotoredox catalysts may select this compound as a starting point for library synthesis.

Model Substrate for Investigating Acridine Ring Oxidation Chemistry

The 3,4-dihydrodiol moiety is susceptible to oxidation to catechols, ortho-quinones, or ring-cleavage products [1]. This reactivity makes 3,4-dihydroacridine-3,4-diol a useful model substrate for studying the oxidative fate of dihydrodiol metabolites—processes relevant to both detoxification pathways and redox-cycling toxicity mechanisms. The compound can be employed in electrochemical (cyclic voltammetry) or chemical (DDQ, periodate) oxidation studies to characterize the kinetics and product distribution of dihydrodiol oxidation in the acridine series, providing baseline data against which more complex benzacridine and dibenzacridine dihydrodiols can be compared.

Application
Selection Property
Validation Focus
Acridine Xenobiotic Metabolism Reference Standard
Regioisomeric purity; stereochemical identity
Chromatographic co‑elution; MS fragmentation pattern verification
Bay‑Region Diol Epoxide Carcinogen Model Synthesis
Dihydrodiol precursor for epoxidation; minimal ring system
DNA adduct formation assay; mutagenicity endpoint characterization
Organophotoredox Catalyst Scaffold Derivatization
Vicinal diol derivatization handles; planar dihydroacridine core
Excited‑state reduction potential measurement; photocatalytic activity screening
Acridine Ring Oxidation Chemistry Model
Dihydrodiol oxidation susceptibility; electrochemical profile
Cyclic voltammetry; oxidation product distribution analysis
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